molecular formula C10H16ClNO2 B1477182 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one CAS No. 2090584-58-8

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one

Cat. No.: B1477182
CAS No.: 2090584-58-8
M. Wt: 217.69 g/mol
InChI Key: IKNLFLKMYKPFOY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one (CAS 2090584-58-8) is a chemical building block of significant interest in advanced drug discovery and medicinal chemistry research. Its core structure incorporates a 2-oxa-7-azaspiro[3.5]nonane system, a spirocyclic scaffold recognized as a valuable and metabolically robust alternative to ubiquitous motifs like morpholine . This spirocyclic oxetane framework is designed to enhance binding affinities and improve metabolic stability in target molecules, making it a sophisticated tool for lead optimization . In research applications, this chloro-derivative serves as a key synthetic intermediate. The reactive chloro group enables further functionalization, allowing researchers to incorporate the spirocyclic scaffold into more complex target molecules. One prominent area of application is in cancer therapy research, where related spirocyclic oxetane structures have been investigated for their interaction with molecular targets such as the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in cancer cell lines . The oxetane moiety can contribute hydrogen bonding capacity, which is crucial for efficient binding to enzyme active sites . The compound is characterized by its molecular formula, C 10 H 16 ClNO 2 , and a molecular weight of 217.70 g/mol . As with all research chemicals, this product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c1-8(11)9(13)12-4-2-10(3-5-12)6-14-7-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLFLKMYKPFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)COC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one typically involves:

  • Construction of the 2-oxa-7-azaspiro[3.5]nonane scaffold via cyclization reactions involving amines and oxygen-containing precursors.
  • Introduction of the 2-chloropropanone moiety through acylation or halogenation techniques on the spirocyclic amine intermediate.

This approach leverages the nucleophilicity of the azaspiro nitrogen and the electrophilicity of acyl chlorides or related reagents.

Preparation of the 2-oxa-7-azaspiro[3.5]nonane Core

According to the methodology reported by Kalaitzakis et al., the spirocyclic framework can be synthesized in a one-pot process initiated by photooxidation of simple furans followed by amine addition and acid-mediated cyclization:

  • Starting from furanyl alcohol derivatives, photooxidation generates reactive intermediates.
  • These intermediates react with amines such as 7-oxa-2-azaspiro[3.5]nonane derivatives to form the azaspirocyclic core.
  • Acid treatment (e.g., trifluoroacetic acid) promotes cyclization and dehydration, yielding the spirocyclic lactam or ketone structures.

This method achieves moderate to good yields (~68%) and allows structural variation by changing the amine or furan substrate.

Detailed Experimental Example (Inferred from Related Compounds)

Step Reagents/Conditions Outcome/Yield Notes
1 Photooxidation of 3-(furan-2-yl)propan-1-ol with LAH reduction Formation of azaspiro intermediate Moderate yield, stereoselective cyclization
2 Reaction with 7-oxa-2-azaspiro[3.5]nonane and DIPEA base Formation of spirocyclic amine Mild conditions, base facilitates amine nucleophilicity
3 Acylation with 2-chloropropanoyl chloride in CH2Cl2 Formation of this compound Controlled temperature to avoid side reactions

Research Findings and Optimization Notes

  • The spirocyclic core synthesis benefits from mild acidic conditions post-amine addition to promote cyclization without racemization or decomposition.
  • Use of protecting groups on sensitive hydroxyl or amine sites may be necessary to improve selectivity and yield.
  • Oxidation steps using Dess-Martin periodinane or dimethyldioxirane have been employed in related spirocyclic systems to achieve desired oxidation states before final functionalization.
  • The introduction of chloro substituents on the propanone moiety requires careful control of reaction time and temperature to prevent over-chlorination or hydrolysis.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield/Remarks
Spirocyclic Core Formation Photooxidation of furans + amine cyclization LAH, THF, TFA, room temperature ~68% yield; mild acidic conditions
Functionalization with 2-chloropropanone Acylation with 2-chloropropanoyl chloride CH2Cl2 solvent, base (e.g., DIPEA) Moderate yield; temperature control needed
Oxidation and Purification Dess-Martin periodinane oxidation if needed CH2Cl2 solvent, mild conditions Improves purity and oxidation state

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one involves its interaction with molecular targets such as NQO1. The compound’s spirocyclic structure allows it to efficiently bind to the active site of NQO1, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is crucial for its potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences among related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Hazards
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one Not explicitly stated C₉H₁₃ClNO₂ ~203.66 (analog-based) Chloro, propanone ≥95% H314, H335, P280
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one 1824061-72-4 C₈H₁₁ClNO₂ 203.66 Chloro, ethanone ≥95% Similar to propan-1-one
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one 2090944-38-8 C₁₀H₁₅ClNO₂ 217.68 Chloro, butanone Discontinued Data limited
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 1909313-86-5 C₁₃H₁₅NO₂ 217.26 Phenyl, ketone ≥95% Skin/eye irritation
2-Oxa-7-azaspiro[3.5]nonane hemioxalate 1429056-28-9 C₇H₁₀NO₂·½C₂H₂O₄ 216.21 (salt form) Oxalate salt 95% Improved solubility

Key Observations :

  • Carbonyl Chain Length: Ethanone (C2) and butanone (C4) analogs exhibit lower and higher molecular weights, respectively, compared to the propan-1-one (C3) derivative. The chain length influences steric effects and reactivity in nucleophilic acyl substitution reactions .
  • Salt Forms: Hemioxalate salts (e.g., 2-oxa-7-azaspiro[3.5]nonane hemioxalate) enhance aqueous solubility, making them preferable for biological assays .
  • Aromatic vs. Chloro Substituents: The phenyl group in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one increases molecular weight and may enhance π-π stacking in drug-target interactions, whereas the chloro group in the target compound improves electrophilicity .

Biological Activity

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one is a spirocyclic compound characterized by the presence of both an oxetane and an azaspiro structure. This compound has garnered significant interest in medicinal chemistry due to its unique structural properties that may enhance binding affinities and metabolic stability, particularly in relation to enzyme interactions.

Structural Overview

The compound's IUPAC name is 2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone, and it has a molecular formula of C9H14ClNO2. Its structure features a spirocyclic arrangement that is believed to contribute to its biological activity, particularly in binding to specific enzyme active sites.

The primary mechanism of action for this compound involves its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) , an enzyme that is often over-expressed in various cancer cell lines. The compound binds to the His194 residue of NQO1, facilitating the reduction of benzimidazolequinone substrates, which enhances its potential efficacy in cancer treatment .

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in metabolic processes. For instance, its structural similarity to morpholine derivatives allows it to act as a potent inhibitor of NQO1, which is crucial for cellular redox balance .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other spirocyclic compounds:

CompoundStructureBiological Activity
Morpholine MorpholineWidely used in medicinal chemistry; known for various pharmacological effects
2-Oxa-6-Azaspiro[3.3]heptane 2-OxaSimilar spirocyclic structure; potential for lower metabolic stability

Case Studies and Research Findings

A review of literature indicates that compounds with similar structural motifs have been synthesized and evaluated for their biological activities:

  • Anticancer Studies : In vitro studies have shown that certain derivatives can significantly reduce cell proliferation in cancer cell lines by inhibiting NQO1 activity .
  • Antimicrobial Evaluation : Compounds based on oxadiazole structures exhibited weak antimicrobial activity against Bacillus subtilis and Candida albicans, suggesting that modifications could enhance efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, spirocyclic precursors like 2-oxa-7-azaspiro[3.5]nonane (hemioxalate salt, CAS 1379811-94-5) can react with chloroacetyl chloride under basic conditions. Optimization involves controlling temperature (0–5°C for exothermic steps) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (≥85%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this spirocyclic compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the chloro-ketone carbonyl (δ ~200-210 ppm in 13C NMR) and spirocyclic ether/amine protons (δ 3.4–4.5 ppm in 1H NMR). Multiplicity patterns distinguish axial/equatorial protons in the spiro system .
  • HRMS : Exact mass analysis (e.g., m/z calculated for C₁₀H₁₃ClNO₂: 226.0604) confirms molecular integrity .
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloro-ketone group in electrophilic or nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess charge distribution and frontier molecular orbitals. The chloro-ketone’s electrophilicity is quantified via Fukui indices, guiding predictions for nucleophilic attacks (e.g., amine substitutions). Solvent effects (PCM models) refine reactivity profiles in polar aprotic solvents .

Q. What strategies resolve contradictions in reported biological activities of 2-oxa-7-azaspiro[3.5]nonane derivatives?

  • Methodological Answer : Contradictions arise from structural analogs (e.g., 2-oxa-6-azaspiro[3.4]octane in EGFR inhibitors vs. 7-azaspiro[3.5]nonane in opioid agonists). Systematic SAR studies should:

  • Compare substituent effects (e.g., Boc-protected vs. free amines) on target binding .
  • Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) .
  • Use crystallography (e.g., Acta Crystallographica data) to correlate conformation with activity .

Q. How can researchers mitigate challenges in scaling up the synthesis while maintaining enantiopurity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., tert-butyl carbamate) or enzymatic catalysis to retain enantiopurity during spirocycle formation .
  • Process Controls : Monitor reaction progress via in-situ FTIR to detect intermediates. Optimize flash chromatography or recrystallization (e.g., ethanol/water) for large-scale purity (>98%) .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer :

  • Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with Tukey’s post-hoc test : Compare means across concentrations to identify significant toxicity thresholds .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to isolate critical variables (e.g., solubility vs. bioactivity) .

Q. How do steric effects in the spirocyclic core influence regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate transition states to map steric hindrance (e.g., 2-oxa vs. 7-aza positions).
  • Experimental Probes : React with bulkier electrophiles (e.g., tert-butyl chloroformate) to test accessibility of the amine group. LC-MS tracks regioselective product formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one

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